molecular formula C10H14O2 B3289953 4-(4-Hydroxybutyl)phenol CAS No. 86223-05-4

4-(4-Hydroxybutyl)phenol

Cat. No. B3289953
CAS RN: 86223-05-4
M. Wt: 166.22 g/mol
InChI Key: QWEDBUUPMLVCDP-UHFFFAOYSA-N
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Description

  • Storage Temperature : Sealed in dry conditions, store in a freezer at temperatures below -20°C .

Scientific Research Applications

Biomedical Applications

Polyhydroxyalkanoates (PHAs), including poly(4-hydroxybutyrate), show significant potential for medical applications due to their recognized biocompatibility. Low molecular weight oligomers derived from these polymers, including those consisting of 4-hydroxybutyrate, do not demonstrate cardiotoxicity, hepatotoxicity, carcinogenicity, or mutagenicity, and are neither substrates nor inhibitors of the cytochromes involved in xenobiotic metabolism. This suggests their suitability for medical and biotechnological applications (Roman et al., 2020).

Tissue Engineering Materials

Polyhydroxyalkanoates (PHA), including poly 4-hydroxybutyrate (P4HB), are utilized in various medical devices and tissue engineering applications due to their biodegradability and thermoprocessability. These materials have been employed in the development of sutures, cardiovascular patches, orthopedic pins, and other medical devices. P4HB, in particular, is approved for medical applications, underlining its significance in the biomedical field (Chen & Wu, 2005).

Synthetic Pathways in Microbial Systems

A novel phenol synthetic pathway in Escherichia coli, involving the conversion of 4-hydroxybenzoate to phenol, has been developed. This process highlights the potential of using microbial systems for the biosynthesis of phenol, a critical chemical in the industry. The enhancement of phenol production through genetic engineering demonstrates the versatility of microbial systems in synthesizing valuable chemicals (Miao et al., 2015).

Biosynthesis from Methane

Methylosinus trichosporium OB3b, a Type II methanotroph, has been genetically engineered to synthesize 4-hydroxybutyric acid (4-HB) from methane. This development opens up avenues for utilizing methane, a potent greenhouse gas, as a raw material for producing valuable chemicals such as 4-HB and bioplastics. This approach demonstrates the potential of bioengineering in creating sustainable and environmentally friendly production methods (Nguyen & Lee, 2021).

Pharmaceutical Research

A new phenolic compound, 5,(4-hydroxybutyl),2,3-dimethoxyphenol, isolated from Nicotiana tabacum leaves, exhibited anti-tobacco mosaic virus activity. This discovery adds to the understanding of naturally occurring phenolic compounds and their potential applications in pharmaceutical research (Chen et al., 2014).

Polymer Applications

Poly(4-hydroxybutyrate) has been extensively researched for its applications in the polymer industry. Its biodegradable nature and compatibility with the human body make it a valuable material for medical applications, such as in sutures, repair patches, and other medical devices. Genetic engineering has been applied to develop production strains capable of synthesizing this polymer from various carbon sources, highlighting its potential in sustainable manufacturing (Utsunomia et al., 2020).

Safety And Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

4-(4-hydroxybutyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7,11-12H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEDBUUPMLVCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxybutyl)phenol

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-(4-methoxyphenyl)butanol (1 equiv.) in dry dichloromethane at −10° C. under an argon atmosphere was added boron tribromide (2.7 equiv., using a 1 M solution of boron tribromide in CH2Cl2). Stirring was continued at that temperature until completion of the reaction (4 hours). Unreacted boron tribromide was destroyed by addition of aqueous saturated NaHCO3 solution at 0° C. The resulting mixture diluted with CH2Cl2 and water, the organic phase was separated, washed with brine, dried (MgSO4) and evaporated. Purification by flash column chromatography on silica gel (30% diethyl ether-hexane) afforded the title compound in 42% yield.
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Yield
42%

Synthesis routes and methods II

Procedure details

To a solution of 4-(4-methoxyphenyl)butanol (100 g, 0.55 mole) in dichloromethane, cooled to -75° C. in a dry ice-acetone bath, a solution of boron tribromide (278 g; 2.0 mole) was added slowly over one hour. The cooling bath was then removed and the reaction mixture allowed to warm to 15° C. slowly. The reaction was shown to be complete by thin layer chromatography (TLC). The reaction mixture was again cooled in an ice-water bath; 10% sodium hydroxide solution was added until pH of about 9 was obtained. The resulting mixture was then acidified with concentrated HCl to a pH of about 2. The organic layer was separated, the aqueous layer was extracted once with ethyl acetate. The combined organic layers were dried over magnesium sulfate, filtered and concentrated to give 90 g of crude product. The crude product was purified by dry filtration chromatography using 10% ethyl acetate/dichloromethane as eluent giving an 86% yield of pure 4-(4-hydroxyphenyl)butanol. The 1H NMR was consistent with the assigned structure.
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Synthesis routes and methods III

Procedure details

4-(4-Hydroxy-phenyl)-butyric acid (22.1 g, 123 mmol) is dissolved in THF (750 ml) and borane-dimethyl sulfide (23.3 ml, 245 mmol) is slowly added. The yellow suspension formed is heated at reflux for 3 hours until most of the solid slowly dissolves. The flask is removed from the heating mantle, and MeOH is slowly added until bubbling ceases and the residual solid has dissolved. The flask is cooled to room temperature and water (1 L) is added. The pH is corrected to 3 with AcOH, then the mixture is extracted with EtOAc (2×500 ml). The organics are washed with brine, dried (MgSO4) and concentrated. The crude product is slurried with silica (500 g) in 25% EtOAc/iso-hexanes (1 L). This is filtered, then flushed with 50% EtOAc/iso-hexanes (2 L) to elute the product. The organics are concentrated to give 4-(4-Hydroxy-butyl)-phenol as a brown oil which crystallizes on standing; 1H NMR (CDCl3): 1.55-1.72 (4H, m), 2.58 (2H, t, J=7.0 Hz), 3.1 (2H, br signal), 3.70 (2H, t, J=6.4 Hz), 6.77 (2H, d, J=8.4 Hz), 7.05 (2H, d, J=8.4 Hz).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AP Krysin, AM Genaev, LM Pokrovskii… - Russian Journal of …, 2014 - Springer
2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol undergoes oxidative self-coupling by the action of K 3 Fe(CN) 6 in alkaline medium at room temperature to give 7,9-di-tert-butyl-4-(3,5-di-tert-…
Number of citations: 3 link.springer.com
AP Krysin, TG Egorova, VG Vasil'ev - Russian Journal of General …, 2010 - Springer
The process of thermolysis of tert-butylated hydroxyalkyl phenols includes de-tert-butylation, etherification, and fragmentation of the hydroxyalkyl group. On the basis of the proposed …
Number of citations: 5 link.springer.com
EE Englund - 2008 - search.proquest.com
Natural products can both challenge synthetic chemists and guide biologists. In this work, they prompted the extension of oxidative methodology to new systems, inspired the systematic …
Number of citations: 4 search.proquest.com

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